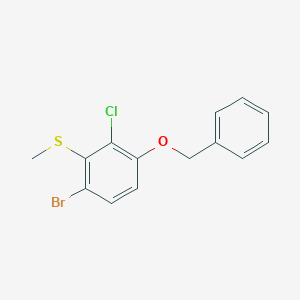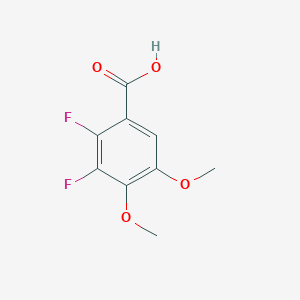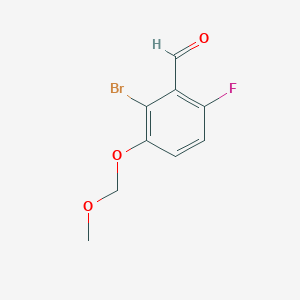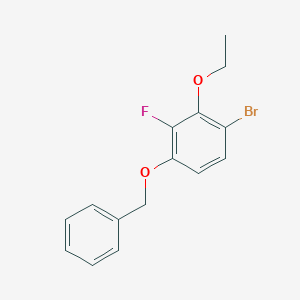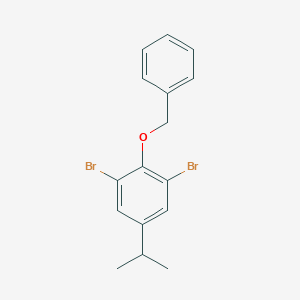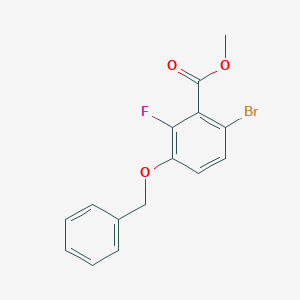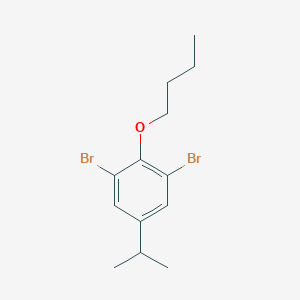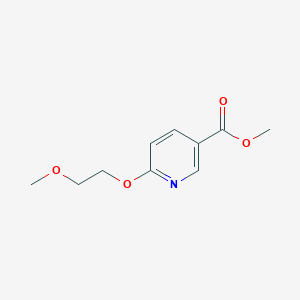
(((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is a type of dibenzyl ether compound . It is primarily used as an intermediate in organic synthesis processes, and can be used to synthesize other organic compounds. It can also serve as a catalyst or reagent in reactions .
Molecular Structure Analysis
The crystal structure of a similar compound,4,4'-((5-bromo-2-iodo-1,3-phenylene)bis(oxy))bis(methylene)dibenzene, has been reported . It is orthorhombic, with a = 20.2691 (4) Å, b = 24.2958 (5) Å, c = 10.5433 (2) Å, V = 5192.09 (18) Å3, Z = 8 . Physical And Chemical Properties Analysis
This compound is a white to light yellow solid at room temperature . It has a certain volatility and solubility . The molecular formula is C20H16BrFO2 and the molecular weight is 387.24 .
Wirkmechanismus
The mechanism of action of (((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is not yet fully understood. However, it is believed that this compound has the ability to form hydrogen bonds with other molecules, allowing it to bind to proteins and other molecules. This binding ability is believed to be the basis of its potential use as a drug delivery system. Additionally, this compound has been shown to interact with other molecules through non-covalent interactions, such as van der Waals forces and π-π stacking interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to interact with proteins and other molecules, suggesting that it may have an effect on biochemical and physiological processes. Additionally, this compound has been shown to interact with DNA, suggesting that it may have an effect on gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
(((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is stable in a variety of solvents. Additionally, this compound is relatively non-toxic, making it safe to use in laboratory experiments. However, it is also relatively expensive and has a limited solubility in water, making it difficult to use in certain experiments.
Zukünftige Richtungen
There are a variety of potential future directions for the use of (((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene. One potential direction is its use as a drug delivery system. Additionally, this compound could be used to create materials with unique properties, such as nanomaterials and thin films. Furthermore, this compound could be used to create novel molecules with unique properties, such as polymers and other organic compounds. Finally, this compound could be used to study the interaction between molecules and proteins, as well as the effects of this compound on gene expression.
Synthesemethoden
The synthesis of (((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is a multi-step process that involves the reaction of bromine and fluorine with 1,3-phenylenebis(methylene)dibenzene. The reaction begins with the formation of a Grignard reagent from bromine and fluorine, which is then reacted with 1,3-phenylenebis(methylene)dibenzene in the presence of a catalytic amount of aluminum chloride. The resulting product is this compound.
Wissenschaftliche Forschungsanwendungen
(((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene has been studied for its potential applications in a variety of scientific fields, including organic chemistry, medicinal chemistry, and materials science. In organic chemistry, this compound has been used to synthesize a variety of compounds, including polymers and other organic compounds. In medicinal chemistry, this compound has been studied for its potential use as a drug delivery system, as well as its ability to bind to proteins and other molecules. In materials science, this compound has been used to create a variety of materials, such as nanomaterials and thin films.
Eigenschaften
IUPAC Name |
1-bromo-3-fluoro-2,4-bis(phenylmethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFO2/c21-17-11-12-18(23-13-15-7-3-1-4-8-15)19(22)20(17)24-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAAENNXBCTNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)OCC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


